(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid
Description
(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a cyclohexanecarbonyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid moiety at the 2-position. The (S)-configuration at the second carbon of the pyrrolidine ring imparts stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.
Properties
IUPAC Name |
(2S)-1-(cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKVQQRIKXMAJZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanecarbonyl chloride and pyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Automated Purification Systems: Advanced purification systems, such as automated chromatography, are employed to ensure consistent quality of the final product.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid- or base-catalyzed conditions. This reaction is pivotal for modifying solubility or introducing protective groups.
| Conditions | Reagents/Catalysts | Products | Source |
|---|---|---|---|
| Acidic or basic environments | Methanol/ethanol with H₂SO₄ | Methyl/ethyl esters |
Mechanistic Insight : Activation of the carboxylic acid via protonation (acidic) or deprotonation (basic) facilitates nucleophilic attack by the alcohol. The reaction is reversible, requiring excess alcohol or dehydrating agents for completion.
Hydrolysis of Amide Bond
The cyclohexanecarbonyl-pyrrolidine amide bond can be hydrolyzed under strong alkaline conditions to regenerate the parent carboxylic acid and cyclohexanecarbonyl derivatives.
| Conditions | Reagents | Products | Source |
|---|---|---|---|
| Alkaline hydrolysis | LiOH, NaOH, or KOH in H₂O/THF | Pyrrolidine-2-carboxylic acid + cyclohexanecarboxylic acid |
Key Data :
-
Hydrolysis rates depend on the base strength (e.g., NaOH > LiOH) .
-
Racemization at the α-carbon is minimized at lower temperatures (<40°C) .
Catalytic Hydrogenation
The cyclohexanecarbonyl group may undergo hydrogenation under catalytic conditions, though structural specificity limits reactivity.
| Catalysts | Conditions | Outcome | Source |
|---|---|---|---|
| Pd/C, H₂ (1–10 atm) | Room temperature, ethanol | No reduction observed (saturated backbone) |
Note : Hydrogenation is more relevant to unsaturated analogs (e.g., compound E in , which reduces to cis-isomer D without racemization).
Alkylation and Protecting Group Strategies
The carboxylic acid group can be alkylated directly or via mixed anhydride intermediates to form esters or amides.
Critical Considerations :
-
Alkylation without prior protection leads to racemization due to the acidic α-hydrogen .
-
Phase-transfer catalysts (e.g., quaternary ammonium salts) improve yields in biphasic systems .
Functional Group Interconversion
The ketone moiety in related analogs (e.g., compound 4 in ) has been replaced with ethers or amines, suggesting potential for similar modifications in this compound.
| Transformation | Reagents | Outcome | Source |
|---|---|---|---|
| Ketone → Benzyl ether | Benzyl alcohol, H⁺ | Increased Fsp³ character |
SAR Insight : Modifications at the cyclohexanecarbonyl group (e.g., fluorination in ) enhance metabolic stability without compromising potency .
Biological Activity Modulation
Derivatives of this compound have been optimized for cystic fibrosis transmembrane conductance regulator (CFTR) correction.
| Modification | Biological Effect | EC₅₀ (CSE Assay) | Source |
|---|---|---|---|
| Cyclohexane → Pyran substituent | Improved efficacy (720% vs 650% relative to 1 ) | 150 nM |
Key Finding : Analogs with ortho-alkylated aromatic groups (e.g., compound 14 ) show enhanced potency (EC₅₀ = 35 nM) but induce CYP3A4, limiting therapeutic utility .
Comparative Reactivity Table
| Reaction Type | Key Reagents | Yield | Stereochemical Outcome |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | 85–90% | Retention |
| Amide Hydrolysis | NaOH, H₂O/THF | 70–75% | Partial racemization |
| Alkylation | CH₃I, NaH | 60–65% | Racemization (>20%) |
Scientific Research Applications
Medicinal Chemistry
Chiral Drug Development
Due to its chiral nature, (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid is utilized in the synthesis of chiral drugs. Chiral compounds often exhibit different biological activities based on their stereochemistry, making this compound valuable in developing pharmaceuticals that target specific biological pathways.
Bioisosterism in Drug Design
The compound serves as a bioisostere for carboxylic acids in drug design. Bioisosteres are compounds that have similar chemical properties but differ in structure, allowing for the modification of drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. This approach has been employed successfully in designing inhibitors for various targets, including receptors involved in cardiovascular diseases .
Organic Synthesis
Reagent in Synthetic Routes
(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid acts as a reagent in organic synthesis, particularly in the formation of pyrrolidine derivatives. Its unique structure allows it to participate in various reactions, including cycloadditions and nucleophilic substitutions, which are essential for creating complex organic molecules .
Synthesis of Polycyclic Compounds
The compound has been employed in synthesizing polycyclic structures through reactions like (3+2) annulation. Such polycyclic derivatives are often biologically active and can serve as lead compounds for further drug development .
Case Study 1: Antihypertensive Agents
Research has demonstrated the effectiveness of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid derivatives as antihypertensive agents. A series of analogs were synthesized and tested for their ability to inhibit angiotensin II type 1 receptors, showcasing significant biological activity due to their structural similarities to known antagonists .
Case Study 2: Neuroprotective Properties
Another study explored the neuroprotective properties of this compound and its derivatives against oxidative stress-induced neuronal damage. The results indicated that certain modifications of the carboxylic acid moiety enhanced neuroprotective effects, supporting its potential application in treating neurodegenerative diseases .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of chiral drugs and bioisosteres for improved pharmacological profiles |
| Organic Synthesis | Reagent for synthesizing complex organic molecules and polycyclic compounds |
| Antihypertensive Agents | Inhibition of angiotensin II type 1 receptors through structural analogs |
| Neuroprotective Properties | Potential treatment for neurodegenerative diseases through oxidative stress modulation |
Mechanism of Action
The mechanism of action of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: It can bind to the active sites of enzymes, inhibiting their activity.
Modulating Pathways: It may modulate biochemical pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s distinguishing feature is the cyclohexanecarbonyl group , which introduces steric bulk and enhanced lipophilicity compared to analogs with smaller acyl substituents. Key structural analogs include:
(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid (): Features a methoxyacetyl group, which is less bulky and more electron-withdrawing due to the ether oxygen. This reduces steric hindrance and increases polarity compared to the cyclohexane moiety.
(2S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxylic acid (): Contains a polar aminoacetyl group, forming a dipeptide-like structure (Gly-L-Pro). This derivative is highly hydrophilic, contrasting with the target compound’s lipophilic cyclohexane group.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Predicted logP | Solubility Profile |
|---|---|---|---|
| (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid | ~233.29 | ~2.5 | Low aqueous solubility, high lipophilicity |
| (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid | 187.19 | ~0.5 | Moderate solubility (polar ether group) |
| (2S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxylic acid | ~172.18 | ~-1.0 | High aqueous solubility (polar amino group) |
| 2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl analog | >300 (estimated) | ~3.0 | Very low solubility (aromatic bulk) |
- Cyclohexanecarbonyl vs. Methoxyacetyl : The cyclohexane group increases logP by ~2 units, favoring membrane permeability but limiting water solubility. The methoxyacetyl analog’s lower logP enhances solubility but reduces lipid bilayer penetration .
- Aminoacetyl vs. Cyclohexanecarbonyl: The aminoacetyl derivative’s negative logP indicates strong hydrophilicity, ideal for applications requiring aqueous compatibility, whereas the target compound is better suited for hydrophobic environments .
Biological Activity
(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid, a compound belonging to the pyrrolidine family, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a cyclohexanecarbonyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity, influencing interactions with various biological targets.
Research indicates that (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid exhibits several mechanisms of action:
- Modulation of Enzyme Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Interaction : The compound interacts with various receptors, potentially modulating signaling pathways critical for cellular functions.
Antimicrobial Properties
Studies have demonstrated the antimicrobial efficacy of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid against various bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Recent studies have explored the compound's anticancer properties. It has been found to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study : In a study involving human breast cancer cell lines, treatment with (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid resulted in a significant reduction in cell viability, with an IC50 value of 15 µM after 48 hours of exposure. This suggests its potential as a lead compound for developing novel anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid is crucial for optimizing its biological activity. Modifications to the cyclohexanecarbonyl group have been investigated to enhance potency and selectivity against target enzymes and receptors.
| Modification | Observed Effect |
|---|---|
| Methyl substitution | Increased potency against cancer cells |
| Fluorine addition | Enhanced selectivity for bacterial targets |
Therapeutic Applications
Given its promising biological activities, (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid is being evaluated for various therapeutic applications:
- Infectious Diseases : Its antimicrobial properties may lead to new treatments for resistant bacterial infections.
- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
Q & A
Q. How can researchers safely handle (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. For aerosol-prone procedures, employ a NIOSH-approved respirator .
- Engineering Controls: Work in a fume hood to minimize inhalation exposure. Ensure proper ventilation in the workspace .
- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
- Toxicity Data: The compound is classified under acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) based on structural analogs .
Q. What spectroscopic methods are recommended for characterizing the stereochemistry of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the stereochemistry of the pyrrolidine ring and cyclohexanecarbonyl group. Compare chemical shifts with known (S)-proline derivatives (e.g., δ ~4.3 ppm for C2-H in pyrrolidine) .
- Chiral HPLC: Employ a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomeric impurities. Validate retention times using commercially available (S)-proline standards .
- X-ray Crystallography: For absolute configuration confirmation, grow single crystals in a mixture of ethyl acetate/hexane and analyze diffraction patterns .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
Answer:
- Solvent Selection: Test dimethyl sulfoxide (DMSO) or ethanol for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS at pH 7.4).
- pH Adjustment: The carboxylic acid group (pKa ~2.5–3.0) and secondary amine (pKa ~9–10) allow solubility modulation via pH. Use 0.1 M NaOH or HCl to adjust buffer conditions .
- Surfactant Use: For hydrophobic assays, add 0.1% Tween-80 to enhance dispersion .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
Answer:
- Dose-Response Reproducibility: Conduct triplicate assays across multiple concentrations (e.g., 1 nM–100 µM) using standardized cell lines (e.g., HEK293 for enzyme inhibition studies) .
- Metabolite Interference: Perform LC-MS analysis to identify degradation products or metabolites that may skew activity results .
- Batch Variability: Compare results across independently synthesized batches, ensuring >95% purity (HPLC-UV) and identical stereochemical profiles .
Q. How can the cyclohexanecarbonyl moiety influence target binding in enzyme inhibition studies?
Answer:
- Molecular Dynamics (MD) Simulations: Model the compound’s interaction with target enzymes (e.g., angiotensin-converting enzyme analogs) to assess hydrophobic binding via the cyclohexane group .
- Structure-Activity Relationship (SAR): Synthesize analogs with substituted carbonyl groups (e.g., cyclopentanecarbonyl) and compare IC values .
- Crystallographic Analysis: Co-crystallize the compound with the target enzyme to visualize binding pocket interactions .
Q. What methods are suitable for assessing the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) for 24–72 hours. Monitor degradation via HPLC .
- Plasma Stability Assays: Incubate with human plasma at 37°C and quantify parent compound levels using LC-MS/MS at 0, 1, 3, and 6 hours .
- Solid-State Stability: Store lyophilized powder at -20°C under argon and assess crystallinity and purity monthly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
